molecular formula C20H24N2O5 B2969392 N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1797620-27-9

N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2969392
CAS RN: 1797620-27-9
M. Wt: 372.421
InChI Key: SVRBFMQYDLTZQN-UHFFFAOYSA-N
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Description

“N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains an oxalamide group, which is a type of amide, and also has phenyl and dimethoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group would likely contribute to the compound’s overall polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the oxalamide, phenyl, and dimethoxyphenyl groups would likely influence its properties .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A Novel Synthetic Approach for Oxalamides
A novel one-pot synthetic method has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a new avenue for synthesizing anthranilic acid derivatives and oxalamides with high yield, showcasing the versatility and efficiency of oxalamides in chemical synthesis (Mamedov et al., 2016).

Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides
The copper-catalyzed hydroxylation of (hetero)aryl halides using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) demonstrates the potential of oxalamide derivatives in facilitating organic transformations under mild conditions. This method enables the synthesis of phenols and hydroxylated heteroarenes, highlighting the utility of oxalamides in organic synthesis (Xia et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that 3,4-dimethoxyphenethylamine, a compound with a similar structure, is an analogue of the major human neurotransmitter dopamine . This suggests that N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide may also interact with dopamine receptors or other related targets in the nervous system.

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible biological activity .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-13(14-7-5-4-6-8-14)22-20(25)19(24)21-12-16(23)15-9-10-17(26-2)18(11-15)27-3/h4-11,13,16,23H,12H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRBFMQYDLTZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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